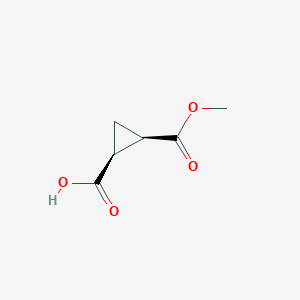

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid

描述

属性

IUPAC Name |

(1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245857 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-87-9 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to precisely control reaction parameters, leading to a more sustainable and scalable production process .

化学反应分析

Reaction Types and Mechanisms

The compound’s reactivity stems from its cyclopropane ring strain and electron-withdrawing groups (carboxylic acid, methoxycarbonyl). Key reaction pathways include:

-

Nucleophilic Substitution

-

Ring-Opening Reactions

-

Functional Group Transformations

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products/Outcomes |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, Grignard reagents | Modified cyclopropane derivatives |

| Ring-Opening | Acidic/basic catalysts, heat | Alkenes, strained intermediates |

| Hydrolysis of Methoxycarbonyl | H₂O, HCl/H₂SO₄, or NaOH | Carboxylic acid derivatives |

| Esterification | Alcohols, acid catalysts | Esters |

Table adapted from general cyclopropane reactivity principles .

Major Products

The products depend on the reaction type and conditions:

-

Nucleophilic Attack : Substituted cyclopropanes or ring-opened derivatives.

-

Hydrolysis : Conversion of methoxycarbonyl to carboxylic acid or alcohol groups.

-

Esterification : Formation of esters from the carboxylic acid group.

科学研究应用

Chemical Properties and Structure

The compound features a cyclopropane ring with a methoxycarbonyl group and a carboxylic acid functionality. Its stereochemistry, indicated by (1S,2R), allows it to participate in asymmetric synthesis, making it valuable in creating enantiomerically pure compounds.

Chiral Building Block

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid serves as an important chiral building block in organic synthesis. Its unique structure enables it to be utilized in the synthesis of various complex molecules.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Asymmetric Catalysis | Used as a ligand in asymmetric catalysis to influence reaction outcomes. |

| Synthesis of Derivatives | Employed in the synthesis of cyclopropane derivatives with biological activity. |

| Complex Molecule Synthesis | Acts as an intermediate for the creation of pharmaceuticals and agrochemicals. |

Biological Activities

Research indicates that this compound exhibits various biological activities, including potential antiviral effects. The structural features contribute to enhanced metabolic stability and selective binding to biological targets.

Case Study: Antiviral Activity

A study examined the efficacy of similar cyclopropane derivatives against viral infections, suggesting that this compound could be explored for antiviral properties due to its structural similarities .

Lead Compound for Drug Development

The compound has been investigated as a lead candidate for new drug formulations. Its ability to modulate biological pathways makes it a target for developing therapies for conditions such as diabetes and metabolic disorders.

Table 2: Pharmaceutical Applications

| Disease Target | Mechanism of Action |

|---|---|

| Diabetes | Potential GPR120 modulator influencing insulin sensitivity . |

| Metabolic Disorders | Investigated for effects on lipid metabolism and glucose regulation . |

Mechanistic Studies

Studies have focused on understanding how this compound interacts with biological macromolecules. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its binding mechanisms.

Findings:

- The compound binds selectively to certain enzymes, indicating potential for therapeutic applications.

- Interaction studies have demonstrated modifications can enhance its efficacy and safety profiles .

作用机制

The mechanism by which (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s biological activity. The pathways involved often depend on the specific application and the nature of the derivatives being studied .

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Variations

Table 1: Substituent Effects on Physicochemical Properties

- Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl) : Increase lipophilicity and metabolic stability, as seen in (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid, which is used in antidepressant synthesis .

- Aromatic Substituents : Compounds like 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid exhibit enhanced binding to aromatic receptors due to π-stacking .

- Ester vs. Carboxylic Acid : The methoxycarbonyl group in the target compound reduces acidity compared to the parent cyclopropanecarboxylic acid (pKa ~4.5 vs. ~2.5) .

Stereochemical Variations

Functional Group Modifications

Table 3: Functional Group Influence on Reactivity

- Key Observations: Ester Hydrolysis: The methoxycarbonyl group in the target compound can be hydrolyzed to a dicarboxylic acid under basic conditions, altering solubility . Bioisosteres: Fluorine or nitrile substituents (e.g., in trans-2-cyanocyclopropanecarboxylic acid) improve metabolic stability and target affinity .

生物活性

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid is a chiral compound belonging to the cyclopropane carboxylic acid family. Its unique structural characteristics, including a cyclopropane ring and a methoxycarbonyl substituent, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a stereocenter, which is crucial for its activity in biological systems. The methoxycarbonyl group enhances lipophilicity, facilitating interactions with biological macromolecules such as proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antioxidant Activity : The compound has been shown to interact with cellular defense mechanisms against oxidative stress, potentially modulating pathways linked to diseases caused by oxidative damage .

- Enzyme Inhibition : Its structure allows it to bind selectively to specific enzymes or receptors, influencing metabolic pathways and cellular processes .

- Potential Therapeutic Applications : Compounds related to this compound are being explored for their ability to modulate GPR120, a receptor implicated in metabolic disorders such as diabetes and obesity .

The mechanism of action involves the compound's ability to interact with various molecular targets. The cyclopropane ring provides conformational rigidity that enhances binding affinity. The presence of functional groups such as the carboxylic acid facilitates hydrogen bonding and electrostatic interactions with target biomolecules .

Case Studies

- Metabolic Stability Studies : In vitro studies demonstrated that this compound undergoes metabolic degradation in liver homogenates, indicating its potential for further development as a therapeutic agent .

- Binding Affinity Assessments : Studies utilizing isothermal titration calorimetry (ITC) revealed that modifications to the compound's structure can significantly affect its binding potency to target proteins involved in metabolic regulation .

Data Tables

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation of precursor molecules, often using diazo compounds (e.g., dimethyl diazomalonate) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . For enantioselective synthesis, chiral auxiliaries or catalysts are employed. For example, enzymatic hydrolysis using immobilized Candida antarctica lipase B (Novozym 435) has been optimized to achieve >99.9% enantiomeric excess (ee) for the (1S,2R)-isomer by selectively hydrolyzing the undesired enantiomer from a racemic mixture . Key variables include solvent polarity, temperature (e.g., 25–40°C), and enzyme loading (5–10 wt%).

Q. What structural features of this compound make it valuable in medicinal chemistry?

- Methodological Answer : The cyclopropane ring introduces rigidity and metabolic stability, while the carboxylic acid and methoxycarbonyl groups enable hydrogen bonding and interactions with biological targets (e.g., chemokine receptors) . Comparative studies with analogs (e.g., trifluoromethyl or methyl substitutions) show that steric and electronic effects of the methoxycarbonyl group enhance binding affinity and pharmacokinetic properties . Computational modeling (DFT or molecular docking) is recommended to predict interactions before experimental validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselectivity data for enzymatic vs. chemical synthesis of this compound?

- Methodological Answer : Discrepancies often arise from differences in enzyme source, substrate purity, or reaction scale. For instance, initial chemical methods using quinine catalysts achieved 90.8% ee , while enzymatic processes with Novozym 435 improved to >99.9% ee under optimized conditions (pH 7.0, 30°C, 24 h) . To resolve contradictions:

- Perform chiral HPLC or SFC analysis with a validated method (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase).

- Conduct kinetic resolution studies to compare turnover rates () for enantiomers .

- Use isotopic labeling (e.g., ) to trace stereochemical integrity during scale-up .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer : Key strategies include:

- Continuous Flow Reactors : Minimize racemization by reducing residence time during cyclopropanation .

- Enzyme Immobilization : Novozym 435 retains activity over 10 reaction cycles in biphasic systems (e.g., water/MTBE), enabling kilogram-scale production .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of ee .

- Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral resolving agents (e.g., L-proline) to selectively crystallize the desired enantiomer .

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s biological activity, and what analytical methods validate this?

- Methodological Answer : The (1S,2R) configuration is critical for binding to targets like CCR2, as shown in SAR studies where the (1R,2S) enantiomer exhibited 100-fold lower activity . Validation methods:

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion .

- NMR with Chiral Shift Reagents : Eu(hfc) induces distinct or shifts for enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。